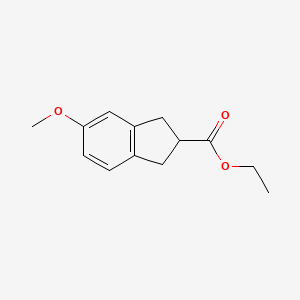
3-(1H-indol-3-yl)propane-1,2-diamine
Descripción general
Descripción
3-(1H-indol-3-yl)propane-1,2-diamine is a compound belonging to the tryptamine family, which is known for its diverse biological activities Tryptamines are a broad class of compounds that include neurotransmitters like serotonin and melatonin, as well as various psychoactive substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)propane-1,2-diamine typically involves the decarboxylation of L-tryptophan. This process can be catalyzed by aromatic L-amino acid decarboxylase (AADC) in the presence of specific conditions. The reaction conditions often include the use of deuterated or tritiated media to obtain isotopomers of tryptamine and its derivatives .
Industrial Production Methods
the general approach involves the enzymatic decarboxylation of L-tryptophan, similar to the synthetic routes used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-indol-3-yl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indole-3-acetaldehyde.
Reduction: Reduction reactions can modify the indole ring or the side chain.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted tryptamines, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for synthesizing other tryptamine derivatives.
Biology: It has been studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: Research has explored its potential use in treating psychiatric disorders and its psychoactive properties.
Industry: It is used in the production of various pharmaceuticals and research chemicals
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-3-yl)propane-1,2-diamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered sensory perception, mood, and thought processes. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and other related neurotransmitters .
Comparación Con Compuestos Similares
3-(1H-indol-3-yl)propane-1,2-diamine is similar to other tryptamines such as:
Alpha-methyltryptamine (AMT): Known for its psychoactive properties and use as a recreational drug.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen found in various plants and animals.
N,N-Dimethyltryptamine (DMT): A well-known hallucinogen used in traditional shamanic practices
Compared to these compounds, this compound is unique in its specific receptor interactions and potential therapeutic applications.
Propiedades
Número CAS |
53707-84-9 |
|---|---|
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H15N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,12-13H2 |
Clave InChI |
WOXRSEJZTSQBNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(CN)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)


![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)




![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)

